3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to a broad category of heterocyclic compounds that are actively explored for their diverse chemical and biological properties. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized, indicating the versatility of tetrahydroquinazoline derivatives in chemical synthesis (Chau, Saegusa, & Iwakura, 1982). These syntheses are part of ongoing research to develop novel compounds with potential therapeutic applications.
Biological Activities and Applications
The research on compounds with the tetrahydroquinazoline backbone has shown promising biological activities. For example, novel compounds derived from visnaginone and khellinone, which include tetrahydro pyrimidin and benzodifuran derivatives, exhibit significant analgesic and anti-inflammatory activities. These compounds have been tested as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Quinazoline derivatives have also been synthesized and characterized for their potential as antimicrobial agents. Studies involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and related compounds have revealed their efficacy against various bacterial and fungal strains, highlighting their utility in addressing microbial resistance and infections (Desai, Shihora, & Moradia, 2007).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of related compounds, such as cyanine dyes with carboxylated side chains, have been explored for applications in dye-sensitized solar cells. These studies demonstrate the potential of such compounds in improving photoelectric conversion efficiency, indicating a crossover between organic chemistry and renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(dimethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-24(2)8-7-22-19(26)14-4-5-15-16(10-14)23-21(30)25(20(15)27)11-13-3-6-17-18(9-13)29-12-28-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,26)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMFZCUBZBZBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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